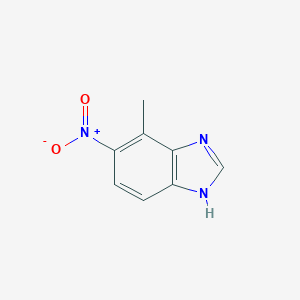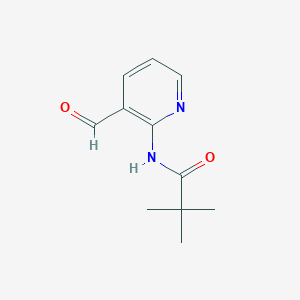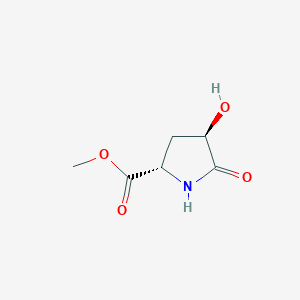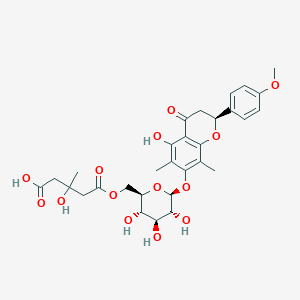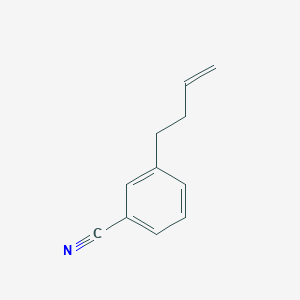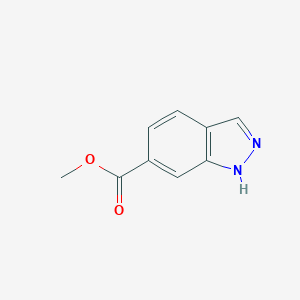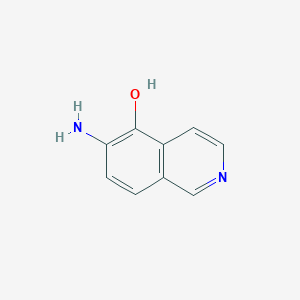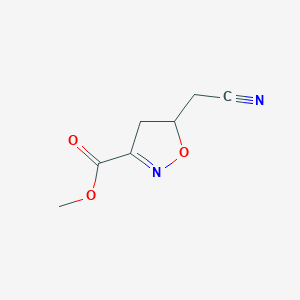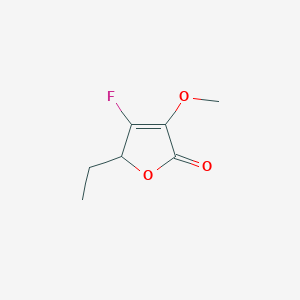![molecular formula C6H8N2OS B061958 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-12-2](/img/structure/B61958.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide, commonly known as MTMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMF is a thiazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MTMF is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
MTMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. MTMF has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. In addition, MTMF has been shown to improve cognitive function and memory, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTMF has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MTMF has also been shown to have low toxicity in animal studies, making it safe for use in lab experiments. However, one limitation of MTMF is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on MTMF. One area of research is the development of MTMF-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of MTMF, which could lead to a better understanding of its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of MTMF for its potential therapeutic use.
Synthesemethoden
MTMF can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-5-methylthiazole with chloroformate followed by the reaction with formamide. The product is then purified using column chromatography. Another method involves the reaction of 2-amino-5-methylthiazole with formic acid and formaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
MTMF has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTMF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
165668-12-2 |
|---|---|
Produktname |
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide |
Molekularformel |
C6H8N2OS |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-2-8-6(10-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9) |
InChI-Schlüssel |
PSEAMBTXBKATMF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNC=O |
Kanonische SMILES |
CC1=CN=C(S1)CNC=O |
Synonyme |
Formamide, N-[(5-methyl-2-thiazolyl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



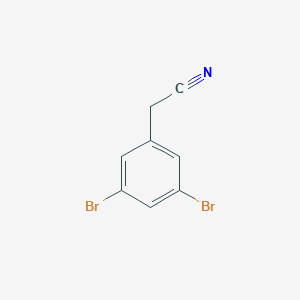
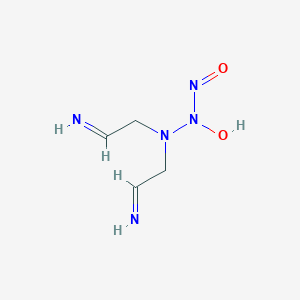
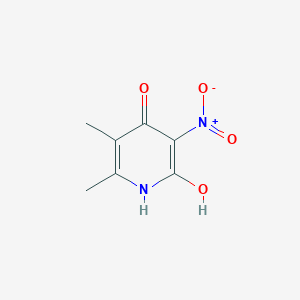
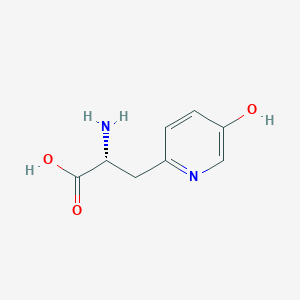
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
